5-Fluoro-alpha-methyltryptamine

概要

説明

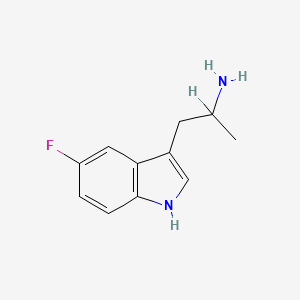

5-Fluoro-alpha-methyltryptamine, also known as this compound, is a useful research compound. Its molecular formula is C11H13FN2 and its molecular weight is 192.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Inhibition of Monoamine Oxidase

5-Fluoro-alpha-methyltryptamine (5-FMT) has been identified as a selective inhibitor of monoamine oxidase A (MAOA) in the brain. Research by Kim et al. (1991) and Kinemuchi et al. (1988) demonstrated that 5-FMT dose-dependently inhibited only MAOA activity, showing a selective inhibitory effect that could be of interest for studying the role of MAOA in various neurological processes. This property suggests its potential utility in research exploring the pathophysiology and treatment of disorders influenced by monoamine oxidase activity, such as depression or anxiety disorders (Kim et al., 1991), (Kinemuchi et al., 1988).

Influence on Serotonin Neurons and Animal Behavior

Tadano et al. (1995) and Marsden (1980) explored the effects of 5-FMT on serotonin (5-HT) neurons and associated animal behaviors. Their studies indicated that 5-FMT could induce head-twitch response in mice, a behavior commonly associated with serotonergic activity. These findings are significant for understanding the pharmacological effects of 5-FMT on serotonergic systems, particularly in relation to how it influences central nervous system functioning and behavior (Tadano et al., 1995), (Marsden, 1980).

Potential Therapeutic Applications

The research by May et al. (2003) suggests potential therapeutic applications of 5-FMT in the treatment of glaucoma. They evaluated the effect of 5-HT2 receptor agonists, including 5-FMT, on intraocular pressure in a primate model. These studies indicate a possible role for 5-FMT and similar compounds in the development of treatments for ocular conditions like glaucoma (May et al., 2003).

Neurochemical Studies

Studies by Berridge (1981) and Sanden et al. (2000) have used 5-FMT to understand the functioning of serotonin receptors, particularly in relation to neurochemical processes. These studies contribute to a deeper understanding of the neurochemical pathways and receptor mechanisms mediated by serotonin and its analogs, which could be beneficial for developing targeted therapies for neurological disorders (Berridge, 1981), (Sanden et al., 2000).

作用機序

Safety and Hazards

5-Fluoro-alpha-methyltryptamine could be dangerous due to its strong inhibition of MAO-A . It’s advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Relevant Papers There are several papers that discuss tryptamines and their effects. For example, one review provides a comprehensive update on tryptamine hallucinogens, including their historical background, prevalence, patterns of use and legal status, chemistry, toxicokinetics, toxicodynamics, and their physiological and toxicological effects on animals and humans . Another paper discusses the toxicology and analysis of psychoactive tryptamines .

生化学分析

Biochemical Properties

5-Fluoro-alpha-methyltryptamine acts as a well-balanced serotonin-norepinephrine-dopamine releasing agent. It is also a potent and specific inhibitor of monoamine oxidase A (MAO-A) and a 5-HT2A receptor agonist . These interactions suggest that this compound can influence neurotransmitter levels and receptor activity, leading to its psychoactive effects. The compound’s ability to inhibit MAO-A is particularly significant, as it can prevent the breakdown of monoamines, thereby increasing their availability in the synaptic cleft.

Cellular Effects

This compound has been shown to affect various cellular processes. It influences cell signaling pathways by acting as a serotonin receptor agonist, which can lead to changes in gene expression and cellular metabolism . The compound’s interaction with serotonin receptors can result in altered neurotransmitter release and uptake, impacting overall cell function. Additionally, its MAO-A inhibitory activity can lead to increased levels of serotonin, norepinephrine, and dopamine within cells, further affecting cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates 5-HT2A receptors, leading to downstream signaling events that can alter cellular function . The compound also inhibits MAO-A, preventing the breakdown of monoamines and increasing their levels in the brain. This dual action on serotonin receptors and MAO-A contributes to its psychoactive properties. Furthermore, this compound’s ability to release serotonin, norepinephrine, and dopamine suggests it can modulate multiple neurotransmitter systems simultaneously.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can produce sustained changes in neurotransmitter levels and receptor activity, which may persist even after the compound is no longer present . These temporal effects highlight the importance of understanding the compound’s pharmacokinetics and dynamics in experimental settings.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may produce mild stimulant and entactogenic effects, while higher doses can lead to more pronounced psychedelic experiences . High doses of this compound can also result in toxic or adverse effects, such as serotonin syndrome, due to excessive inhibition of MAO-A and increased monoamine levels. These findings underscore the need for careful dosage control in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with MAO-A. By inhibiting this enzyme, the compound prevents the breakdown of monoamines, leading to increased levels of serotonin, norepinephrine, and dopamine . This inhibition can affect metabolic flux and alter the balance of neurotransmitters in the brain. Additionally, the compound’s metabolism may involve other enzymes and cofactors, which can influence its overall pharmacological profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and into specific cellular compartments . The compound’s distribution can affect its localization and accumulation, influencing its overall activity and effects. Understanding these transport and distribution mechanisms is crucial for predicting the compound’s behavior in biological systems.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall efficacy. Studying the subcellular distribution of this compound can provide insights into its mode of action and potential therapeutic applications.

特性

IUPAC Name |

1-(5-fluoro-1H-indol-3-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11/h2-3,5-7,14H,4,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGFDWBZMCPVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=C1C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95173-09-4 (unspecified hydrochloride) | |

| Record name | 5-Fluoro-alpha-methyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70991512 | |

| Record name | 5-Fluoro-alpha-methyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70991512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-08-3 | |

| Record name | 5-Fluoro-α-methyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-alpha-methyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-alpha-methyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70991512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-AMT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P46235ZAP7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

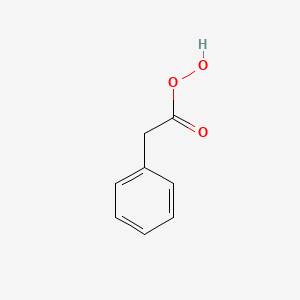

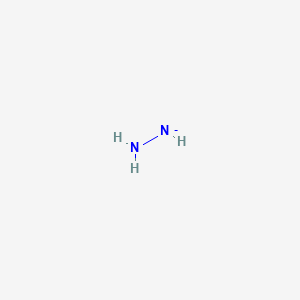

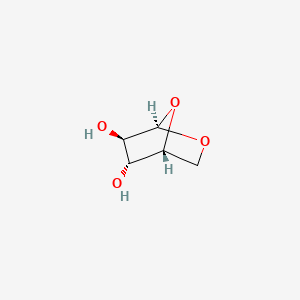

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-FMT interact with its target and what are the downstream effects?

A1: 5-FMT acts as a reversible, competitive inhibitor of monoamine oxidase A (MAO-A) [, ]. MAO-A is an enzyme responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, 5-FMT prevents the degradation of these neurotransmitters, leading to their increased concentration in the synaptic cleft. This increase in neurotransmitter levels can have various effects on the central nervous system.

Q2: What is the structural characterization of 5-FMT?

A2:

Q3: Can you elaborate on the structure-activity relationship (SAR) of 5-FMT and similar compounds?

A3: Research indicates that subtle structural modifications to 5-FMT can significantly impact its activity and selectivity towards MAO-A and MAO-B. For example, replacing the fluorine atom with a chlorine atom and shifting the methyl group from the alpha to the beta position of the side chain results in p-chloro-beta-methylphenethylamine (p-CMPEA), a compound that exhibits high selectivity for MAO-B [, ]. These findings highlight the importance of specific structural features in determining the interaction with MAO enzymes.

Q4: What in vivo studies have been conducted with 5-FMT?

A4: One study investigated the effects of 5-FMT on head-twitch responses in mice, a behavioral model often used to assess the activity of serotonergic compounds []. The researchers found that 5-FMT induced head-twitch responses, and this effect was inhibited by ketanserin and gamma-mangostin, both known antagonists of the serotonin 5-HT2A receptor. These findings suggest that 5-FMT may exert some of its behavioral effects through interactions with 5-HT2A receptors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1214527.png)

![(2S,3R,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1214538.png)